Azabicyclo[2.2.1]heptane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKFYMBKIVOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Bicyclic Norbornane Like Scaffold in Constrained Systems
The foundational structure of azabicyclo[2.2.1]heptane-3-carboxylic acid is its bicyclic norbornane-like scaffold. This framework is characterized by its inherent rigidity, a feature that is highly advantageous in the design of biologically active molecules. In contrast to flexible, linear molecules that can adopt numerous conformations, the constrained nature of the norbornane (B1196662) scaffold pre-organizes the molecule into a more defined three-dimensional shape. This structural rigidity reduces the conformational freedom of any peptide or molecule into which it is incorporated. nih.gov
This reduction in flexibility can have significant implications for biological activity. By locking a molecule into a specific bioactive conformation, the binding affinity for its biological target, such as a receptor or enzyme, can be enhanced. Furthermore, the rigid structure can increase the metabolic stability of a peptide by shielding it from enzymatic degradation. The 2-azabicyclo[2.2.1]heptane system, an intrinsically chiral compound, is a versatile platform for asymmetric synthesis and a key component of various biologically active molecules. researchgate.net The unique architecture of this scaffold makes it an excellent chiral template for a variety of chemical applications, including enantioselective synthesis where it can serve as a chiral auxiliary to direct the stereochemical outcome of a reaction.
Role As a Conformationally Restricted Amino Acid Analogue in Peptide Chemistry and Peptidomimetics
In the realm of peptide science, azabicyclo[2.2.1]heptane-3-carboxylic acid is widely employed as a conformationally restricted analogue of natural amino acids, particularly proline. uni-regensburg.ded-nb.info Proline's unique cyclic structure already imparts a degree of rigidity to peptide chains; however, by introducing a second bridge to create the bicyclic azabicyclo[2.2.1]heptane system, the conformational flexibility is even further reduced. nih.govuni-regensburg.de
This high degree of conformational constraint is a powerful tool in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved properties like enhanced stability and oral bioavailability. d-nb.info The incorporation of this scaffold can influence and stabilize the secondary structure of peptides, such as inducing specific turns or stabilizing helical structures. d-nb.info By presenting key pharmacophoric groups in a precise spatial arrangement, medicinal chemists can design peptidomimetics with well-defined three-dimensional structures that mimic the binding epitope of a natural peptide, leading to potent and selective biological activity.
Overview of Academic Research Trajectories and Applications
Stereoselective Synthesis of this compound and its Derivatives
The stereoselective synthesis of this compound is crucial for its application as a constrained amino acid analog in medicinal chemistry. Researchers have developed numerous strategies to control the stereochemistry at the multiple chiral centers of this bicyclic system. These methods often involve chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials to guide the formation of the desired stereoisomers.
Multi-step Synthetic Routes and Reaction Conditions
Several multi-step synthetic routes have been established for this compound and its derivatives. One notable approach begins with tropinone, which is converted to a phenyl carbamate (B1207046). This intermediate then undergoes bromination and a subsequent Favorskii rearrangement initiated by a benzyl (B1604629) alkoxide. This rearrangement not only contracts the ring to form the desired 7-azabicyclo[2.2.1]heptane skeleton but also results in transesterification to a Cbz-protected benzyl ester. The final step involves hydrolysis to yield the racemic acid in a 62% yield over the three steps. doi.org
A route starting from D,L-serine has been developed to produce methyl 2-benzamidoacrylate, a key dienophile for Diels-Alder reactions. unirioja.es This multi-step process involves the N- and O-benzoylation of D,L-serine methyl ester hydrochloride, followed by an elimination reaction to generate the desired acrylate (B77674) in good yield. unirioja.es
The table below summarizes a selection of multi-step synthetic routes and their key reaction conditions.
| Starting Material | Key Intermediates/Reactions | Protecting Group | Final Product | Overall Yield | Citations |
| Tropinone | Phenyl carbamate formation, Bromination, Favorskii rearrangement | Cbz | 7-Benzyloxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | 62% (3 steps) | doi.org |
| Aminoacetal silane (B1218182) | 1-Benzylperhydropyrano[3,4-c]pyrrol-4-one, Quaternary salt formation | Benzyl, Chiral benzyl | Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | - | rsc.orgscribd.com |
| D,L-Serine | N- and O-benzoylation, Elimination | Benzoyl | Methyl 2-benzamidoacrylate (Dienophile) | Good | unirioja.es |
Cyclization Reactions for Bicyclic Framework Formation
The formation of the bicyclic azabicyclo[2.2.1]heptane framework is the cornerstone of its synthesis, with various cyclization strategies being employed. Sodium hydride-promoted intramolecular heterocyclization is a notable method. nih.gov This reaction, performed on precursors like tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate in DMF, yields the corresponding 7-azabicyclo[2.2.1]heptane derivative. nih.gov The mechanism involves the deprotonation of the nitrogen-containing substrate by the strong base, generating a nucleophilic nitrogen that attacks an electrophilic carbon within the same molecule, leading to the bicyclic structure. smolecule.com
A key step in another synthetic pathway is a transannular alkylation, which forms the [2.2.1] ring system. acs.org This process can involve a β-elimination of a silyl (B83357) ether, followed by the cyclization to create the bicyclic framework. acs.org Base-promoted internal nucleophilic displacement of a methanesulphonate group within a cyclohexane (B81311) ring has also been successfully used to generate the 7-azabicyclo[2.2.1]heptane system in high yield. unirioja.es
The table below outlines various cyclization strategies.
| Cyclization Type | Reagents/Conditions | Precursor Type | Key Feature | Citations |
| Intramolecular Heterocyclization | Sodium Hydride (NaH), Dimethylformamide (DMF) | N-(dibromocyclohex-1-yl)carbamates | Strong base promotes intramolecular nucleophilic substitution | nih.govsmolecule.com |
| Transannular Alkylation | - | Trisubstituted pyrrolidines | Involves β-elimination of a silyl ether followed by cyclization | acs.org |
| Internal Nucleophilic Displacement | Base (e.g., tBuOK) | Cyclohexane with methanesulfonate (B1217627) leaving group | Base-promoted displacement forms the bicyclic system | unirioja.es |
Preparation of Enantiomerically Pure Forms
Achieving enantiomeric purity is critical for the biological application of these compounds. A significant breakthrough was the development of a process to prepare 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form for the first time. rsc.orgscribd.com This method introduces a chiral auxiliary, specifically a chiral substituted benzyl group, onto the nitrogen atom of an aminoacetal silane precursor. rsc.orgscribd.com The subsequent cycloaddition yields diastereomeric lactones that can be separated. scribd.com These separated lactones are converted into quaternary salts, which can also be separated into diastereomers. Finally, hydrogenation of the pure diastereomeric salts provides the target esters in their enantiomerically pure forms. scribd.com The absolute configuration of an intermediate was confirmed by X-ray crystallography. rsc.org
Another effective strategy for obtaining enantiopure compounds involves the resolution of a racemic mixture. For example, racemic 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can be separated by covalent modification with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. doi.org
Utilization of Protected Precursors (e.g., N-Boc-protected)
The use of protecting groups, particularly the tert-butoxycarbonyl (N-Boc) group, is a common and essential strategy in the synthesis of this compound and its derivatives. The N-Boc group allows for selective reactions at other parts of the molecule while preventing unwanted side reactions involving the nitrogen atom. chemimpex.com N-Boc-protected versions of the target compound are considered versatile building blocks in organic synthesis. chemimpex.comchemicalbook.com
For instance, the synthesis of a potent GlyT1 uptake inhibitor relies on the generation and subsequent electrophilic reaction of a Boc-protected azabicyclo[2.2.1]heptane anion. researchgate.net Similarly, N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester serves as a key intermediate in a stereodivergent synthesis involving a retro-Dieckmann reaction. unirioja.es The synthesis of (3S)-exo-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been described, starting from a precursor that undergoes Boc-protection to yield the pure isomeric intermediate. nih.gov Besides Boc, other protecting groups like benzyloxycarbonyl (Cbz) are also utilized, as seen in syntheses involving Favorskii rearrangements. doi.org
Intramolecular Free Radical Cyclization Approaches
Intramolecular free radical cyclization presents a powerful method for constructing the azabicyclo[2.2.1]heptane skeleton. This approach has been used to synthesize conformationally constrained analogues of epibatidine (B1211577), a potent analgesic. acs.org The mechanism and the outcome of these radical-mediated cyclizations are critically influenced by the nature of the protecting group on the 7-nitrogen atom. acs.orgresearchgate.net Computational studies using DFT methods have been employed to understand these mechanisms and to account for unexpected experimental results, which aids in selecting the appropriate precursors for successful cyclization. acs.org The synthesis and reactivity of the 7-azabicyclo[2.2.1]hept-2-yl radical have been investigated in both inter- and intramolecular reactions. researchgate.net
Diels-Alder Cycloaddition as a Key Synthetic Strategy
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone strategy for constructing the azabicyclo[2.2.1]heptane core. The aza-Diels-Alder variant, where the dienophile is an imine, is particularly effective. For instance, the condensation of glyoxalate with a chiral amine like (R)-phenylethylamine yields a chiral imine. This imine then undergoes a hetero-Diels-Alder reaction with cyclopentadiene (B3395910) to give a mixture of diastereomers that can be separated. d-nb.info This reaction typically shows high exo selectivity.
A new synthetic route to 7-azabicyclo[2.2.1]heptane-1-carboxylic acid features a Diels-Alder reaction between methyl 2-benzamidoacrylate (the dienophile) and a diene like Danishefsky's diene or 2-trimethylsilyloxy-1,3-butadiene as the key step. unirioja.es The reaction of methyl 2-benzamidoacrylate with 2-trimethylsilyloxy-1,3-butadiene in the presence of ZnI2 as a catalyst, followed by acid treatment, directly affords the key ketone intermediate in 94% yield. unirioja.es The use of chiral imines and cyclopentadiene in the presence of Lewis acids like boron trifluoride diethyl etherate allows for the stereoselective synthesis of the bicyclic adducts, which can be produced on a large scale. researchgate.net
The table below highlights key aspects of the Diels-Alder strategy.
| Diene | Dienophile | Catalyst/Conditions | Key Feature | Citations |
| Cyclopentadiene | Chiral imine (from glyoxalate and (R)-phenylethylamine) | Boron trifluoride diethyl etherate (BF3·Et2O), Trifluoroacetic acid (TFA) | Hetero-Diels-Alder reaction, separation of diastereomers | d-nb.info |
| Danishefsky's diene | Methyl 2-benzamidoacrylate | Toluene, reflux | Forms a functionalized cyclohexane ring precursor to the bicyclic system | unirioja.es |
| 2-Trimethylsilyloxy-1,3-butadiene | Methyl 2-benzamidoacrylate | Zinc iodide (ZnI2), Dichloromethane (CH2Cl2), reflux | Directly affords the ketone precursor in high yield | unirioja.es |
Derivatization and Functionalization Strategies
The strategic modification of the this compound framework allows for the introduction of diverse chemical functionalities, enabling the fine-tuning of its biological activity and physicochemical properties. These strategies primarily target the carboxylic acid group, the nitrogen atom of the bicyclic system, and the carbon backbone.
Esterification and Amide Formation
The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amide bond formation. These reactions are fundamental in preparing precursors for further synthetic transformations and for direct incorporation into larger molecular architectures, such as peptides.
Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. For instance, the formation of methyl and ethyl esters has been reported as a common step in various synthetic sequences.
Amide formation is another key transformation, often employed to couple the azabicyclo[2.2.1]heptane moiety to amino acids or other amine-containing molecules. Standard peptide coupling reagents can be utilized for this purpose. A notable example is the coupling with (S)-α-methylbenzylamine, which has been used to create diastereomeric amides, facilitating the separation of enantiomers.
| Reactant | Reagent/Conditions | Product | Application |
| This compound | Methanol, Acid catalyst | Methyl azabicyclo[2.2.1]heptane-3-carboxylate | Synthetic intermediate |
| This compound | Ethanol, Acid catalyst | Ethyl azabicyclo[2.2.1]heptane-3-carboxylate | Synthetic intermediate |
| Racemic this compound | (S)-α-methylbenzylamine, SOCl₂ | Diastereomeric amides | Chiral resolution |
Nucleophilic Substitution and Oxidation/Reduction Reactions
Nucleophilic substitution reactions primarily occur at the acyl carbon of the carboxylic acid and its derivatives, following a tetrahedral intermediate mechanism. This allows for the interconversion between different carboxylic acid derivatives, such as the conversion of esters to amides.
Oxidation and reduction reactions can be employed to modify the bicyclic framework itself. For example, the reduction of a ketone precursor is a key step in some synthetic routes to introduce specific stereochemistry at the 3-position. A mixture of cis- and trans-isomers of a substituted cyclohexanol (B46403) precursor can be oxidized to the corresponding cyclohexanone (B45756), which upon reduction, can yield a desired stereoisomer. For instance, the reduction of a cyclohexanone derivative with sodium borohydride (B1222165) has been utilized in the synthesis of the 7-azabicyclo[2.2.1]heptane system. cdnsciencepub.com
Furthermore, the synthesis of the azabicyclo[2.2.1]heptane core can involve a double nucleophilic displacement mechanism on a cyclic γ-epoxy alcohol precursor, highlighting the utility of nucleophilic reactions in constructing the fundamental scaffold.
| Substrate | Reagent/Conditions | Transformation | Purpose |
| Mixture of cis- and trans-4-acetamidocyclohexanol | Jones reagent | Oxidation | Synthesis of 4-acetamidocyclohexanone |
| 4-Acetamidocyclohexanone | Sodium borohydride, Methanol | Reduction | Stereoselective synthesis of trans-4-acetamidocyclohexanol |
| Cyclic γ-epoxy alcohol | Aminotriphenolate Al(III) complex, Bromide salt | Double nucleophilic displacement | Formation of the azabicyclo[2.2.1]heptane core |
Introduction of Specific Functional Groups (e.g., Halogenation, Trifluoromethylation)
The introduction of specific functional groups, such as halogens, onto the azabicyclo[2.2.1]heptane scaffold provides valuable handles for further chemical modifications, including cross-coupling reactions.
Halogenation , such as bromination and chlorination, can be achieved on the bicyclic ring system. For example, bromination of a double bond in a 2-azabicyclo[2.2.1]hept-5-ene precursor can lead to the formation of a reactive tricyclic aziridinium (B1262131) intermediate, which can then be opened by nucleophiles to introduce other functionalities. The synthesis of exo-2-chloro-7-azabicyclo[2.2.1]heptane has also been reported. The introduction of halogen derivatives at the bridgehead position has been accomplished via radical reactions. unirioja.es
Trifluoromethylation introduces the trifluoromethyl group (CF₃), which can significantly alter the electronic properties and metabolic stability of a molecule. A 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride derivative has been documented, indicating that methods for introducing this important functional group onto the scaffold exist.
| Functional Group | Method | Precursor | Application |
| Bromo | Radical reaction | N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Intermediate for further derivatization |
| Chloro | Not specified | 7-Azabicyclo[2.2.1]heptane | Intermediate for further derivatization |
| Trifluoromethyl | Not specified | Not specified | Modulation of electronic properties and metabolic stability |
Synthesis of Peptide Derivatives and Peptidomimetics
A significant application of this compound is its use as a conformationally constrained proline analogue in the synthesis of peptide derivatives and peptidomimetics. The rigid bicyclic structure imparts a well-defined geometry to the peptide backbone, which can lead to enhanced biological activity, selectivity, and metabolic stability.
The incorporation of this constrained amino acid into peptide chains is typically achieved through standard solid-phase or solution-phase peptide synthesis protocols. The N-protected derivative of this compound is coupled to the N-terminus of a growing peptide chain or to another amino acid. Its use has been explored in the development of various biologically active peptides, leveraging its ability to induce specific secondary structures. The 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) isomer, in particular, has been highlighted as an attractive rigid proline analogue. unirioja.es
Mechanistic Investigations of Synthetic Pathways
Understanding the mechanisms of the synthetic pathways leading to this compound and its derivatives is crucial for optimizing reaction conditions and controlling stereochemical outcomes.
The Diels-Alder reaction is a key strategy for constructing the bicyclic core. For instance, the reaction between methyl 2-benzamidoacrylate and a suitable diene serves as a pivotal step in one synthetic route, establishing the azabicyclo[2.2.1]heptane framework. unirioja.es
Intramolecular cyclization is another common approach. Base-promoted internal nucleophilic displacement of a methanesulfonate group in a suitably functionalized cyclohexane precursor can yield the 7-azabicyclo[2.2.1]heptane system. unirioja.es Mechanistic analysis of the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates has provided insights into the formation of these bicyclic structures. researchgate.net Furthermore, intramolecular free radical reactions have been investigated as a means to form conformationally constrained analogues. researchgate.net
More recently, a proton-relay mechanism has been proposed for the synthesis of the 2-azabicyclo[2.2.1]heptane scaffold from cyclic γ-epoxy alcohols, catalyzed by an aminotriphenolate Al(III) complex. This mechanism involves a double-nucleophilic displacement at a carbon center, facilitated by the catalyst.
Influence of Stereochemistry on Molecular Structure and Reactivity
The stereochemistry of this compound is a critical determinant of its molecular structure and chemical reactivity. The bicyclic nature of the molecule creates a rigid scaffold where the spatial arrangement of substituents is fixed, leading to distinct stereoisomers. The specific configuration at the chiral centers, particularly at the C3 position bearing the carboxylic acid group, dictates the molecule's three-dimensional shape. angenechemical.comnih.gov This defined geometry significantly influences how the molecule interacts with other reagents and biological targets.
The constrained conformation of the azabicyclo[2.2.1]heptane system effectively shields one face of the molecule, compelling an incoming reagent to attack from the less sterically hindered side. This steric hindrance often leads to highly stereoselective reactions. For instance, electrophilic halogenation and chalcogenation of both endo and exo isomers of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates demonstrate the profound impact of stereochemistry on reaction outcomes. Halogenation of these isomers results exclusively in rearranged products, whereas chalcogenation of the endo isomer also yields rearranged products, but the exo isomer affords a mix of rearranged and addition products. researchgate.net This demonstrates that the initial stereochemical configuration directly governs the reaction pathway and the resulting product distribution.
Furthermore, the stereochemical arrangement influences the molecule's potential for molecular recognition. The well-defined three-dimensional structure allows for highly specific "lock and key" interactions with biological macromolecules like enzymes and receptors, a crucial aspect in the design of therapeutic agents.
Analysis of Conformational Constraints and Molecular Rigidity
The defining characteristic of the azabicyclo[2.2.1]heptane system is its significant conformational rigidity. This rigidity stems from the bicyclic structure, where the nitrogen bridge locks the six-membered ring into a strained, boat-like conformation. This structural constraint drastically reduces the molecule's conformational flexibility compared to monocyclic analogs like proline.
Incorporating a bridge into the five-membered ring of a proline-like structure is a key strategy for conferring this rigidity. uni-regensburg.de The resulting bicyclic framework "fixes" the torsion angles of the polypeptide chain when incorporated into a peptide, allowing for the deliberate tuning and prediction of the peptide's conformation. researchgate.net This reduction in conformational freedom is advantageous for several reasons:
It can lock a peptide into its bioactive conformation, potentially enhancing its binding affinity to a biological target.
The rigid structure can increase metabolic stability by protecting the peptide from enzymatic degradation.
The strain introduced by the bridgehead nitrogen atom causes deviations from ideal bond angles, further contributing to the molecule's unique and rigid geometry. This inherent rigidity makes azabicyclo[2.2.1]heptane derivatives valuable as scaffolds in medicinal chemistry and as tools for studying the relationship between conformation and biological activity. unirioja.es
Techniques for Conformational Elucidation (e.g., X-ray Crystallography, NMR Spectroscopy)
The precise three-dimensional structure and conformation of this compound and its derivatives are determined using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most powerful tools.
NMR Spectroscopy is instrumental for analyzing the conformation of these molecules in solution.
¹H NMR: Proton NMR spectra provide detailed information about the molecular skeleton. The chemical shifts and, particularly, the coupling constants between protons are highly dependent on their spatial orientation (exo or endo). For example, in the 7-azabicyclo[2.2.1]heptane ring system, the coupling between the bridgehead protons and adjacent protons is a key diagnostic feature for determining stereochemistry. The absence of detectable splitting of a proton signal by an adjacent bridgehead proton can establish its endo configuration. cdnsciencepub.com
¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the conformational environment. unirioja.es
X-ray Crystallography provides unambiguous, high-resolution data on the molecule's conformation in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's three-dimensional structure. It has been used to confirm the structure of related bicyclic systems, which is crucial for understanding how these rigid scaffolds can mimic secondary structures in peptides. nih.gov
These techniques are often used in a complementary fashion. NMR provides insights into the molecule's conformation and dynamics in solution, which is often more relevant to its biological function, while X-ray crystallography gives a precise static picture of the structure in the solid state.
Conformational Impact on Peptide Backbone Mimicry and Beta-Turn Induction
The rigid, constrained conformation of this compound makes it an excellent scaffold for mimicking peptide secondary structures, particularly the β-turn. nih.gov β-turns are crucial elements in protein folding, molecular recognition, and protein-protein interactions. wjarr.comnih.gov
When incorporated into a peptide sequence, the rigid bicyclic structure of this amino acid analog restricts the rotational freedom around the peptide backbone's Φ (phi) and Ψ (psi) dihedral angles. nih.gov This pre-organization forces the peptide chain to adopt a specific, predictable conformation. This is particularly useful for inducing β-turns, which are stabilized by a 10-membered ring formed by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. wjarr.com
Studies on the related 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) have shown that its incorporation into a dipeptide sequence can effectively induce a β-turn. acs.org The conformational analysis of a model peptide revealed that the sequence containing the bicyclic amino acid adopted a type I β-turn structure. By replacing natural amino acids like proline, which are frequently found in β-turns, with these conformationally restricted analogs, chemists can stabilize this secondary structure. wjarr.com This stabilization of a bioactive conformation can lead to peptides with enhanced receptor affinity and biological activity.
| Structural Feature | Observed Effect | Significance |
|---|---|---|
| Bicyclic Rigidity | Reduces conformational flexibility of the peptide backbone. | Locks peptide into a bioactive conformation. |
| Proline Analogue | Acts as a turn-inducer when substituted into a peptide sequence. | Stabilizes secondary structures like β-turns. wjarr.comnih.gov |
| Defined Stereochemistry | Pre-organizes the peptide chain into a specific 3D arrangement. | Enhances binding affinity and metabolic stability. |
Characterization of Exo- and Endo-Configurations and their Significance
The stereochemistry at the C3 position of the azabicyclo[2.2.1]heptane ring system gives rise to two distinct diastereomers: exo and endo. nih.gov The terms exo and endo describe the relative orientation of the substituent (in this case, the carboxylic acid group) with respect to the main bridge of the bicyclic system. The exo isomer has the substituent on the opposite side of the larger bridge, while the endo isomer has it on the same side.
This difference in spatial arrangement is not trivial; it has significant consequences for the molecule's reactivity and physical properties. The accessibility of the substituent is different in each configuration, which can lead to different outcomes in chemical reactions.
For example, in the chlorination of a related norbornane (B1196662) system, the reaction proceeds with high stereoselectivity to yield almost exclusively the exo product, as attack from the less hindered exo face is strongly favored. cdnsciencepub.com The differentiation between exo and endo isomers is typically achieved through NMR spectroscopy, where the coupling patterns of the protons adjacent to the substituent are distinct for each configuration. cdnsciencepub.com
The significance of the exo versus endo configuration extends to their use as building blocks. In the synthesis of complex molecules, controlling the stereochemistry to obtain the desired exo or endo isomer is crucial, as this configuration will be carried through the synthetic route and ultimately determine the final product's three-dimensional structure and biological activity. nih.gov Research on the reactions of endo and exo isomers of related azabicyclo[2.2.1]heptene carboxylates showed that their reactivity differs, with the exo isomer sometimes yielding different product types compared to the endo isomer under the same conditions. researchgate.net
| Characteristic | Exo-Configuration | Endo-Configuration |
|---|---|---|
| Substituent Orientation | Directed away from the main (larger) bridge. | Directed towards the main (larger) bridge. |
| Steric Hindrance | Generally less sterically hindered. cdnsciencepub.com | Generally more sterically hindered. |
| Reactivity Example | Chalcogenation can yield both rearranged and addition products. researchgate.net | Chalcogenation yields rearranged products. researchgate.net |
| Identification | Distinct coupling constants in ¹H NMR spectra. cdnsciencepub.com | Distinct coupling constants in ¹H NMR spectra. cdnsciencepub.com |
Biological Activities and Molecular Mechanisms
General Interaction Studies with Molecular Targets
The unique three-dimensional structure of the azabicyclo[2.2.1]heptane core is fundamental to its "lock and key" interaction with biological targets. This rigid framework allows for the precise orientation of substituents to bind with high affinity and selectivity to enzymes and receptors.
Derivatives of the azabicyclo[2.2.1]heptane scaffold have been extensively studied for their interactions with various receptors, demonstrating a wide range of binding affinities and functional outcomes.
Orexin (B13118510) Receptors: A significant area of research has focused on developing selective orexin-1 receptor (OX1R) antagonists from nonselective dual orexin receptor antagonists (DORAs) based on the substituted azabicyclo[2.2.1]heptane structure. nih.govebi.ac.uk The orexin system is implicated in regulating sleep-wake cycles, and OX1R is believed to play a role in addiction and anxiety. nih.gov Research has led to the identification of potent OX1R antagonists with modest to high selectivity over the orexin-2 receptor (OX2R). nih.gov The binding affinities of several such derivatives have been quantified, highlighting the potential of this scaffold in developing treatments for neurological disorders. nih.gov
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity (OX2/OX1) |
|---|---|---|---|
| (±)-5 | 1.3 ± 0.2 | 0.5 ± 0.04 | 0.4 |
| (−)-6 | 1.2 ± 0.2 | 12 ± 1.0 | 10 |
| 19 | 0.08 ± 0.01 | 4.4 ± 0.5 | 55 |
| 23 (JNJ-54717793) | 0.20 ± 0.02 | 11 ± 1.0 | 55 |
| 25 | 0.13 ± 0.01 | 9.5 ± 0.7 | 73 |
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The azabicyclo[2.2.1]heptane framework has also been incorporated into ligands for neuronal nicotinic acetylcholine receptors. A series of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes were synthesized and their binding affinities were evaluated by their ability to inhibit [³H]cytisine binding to rat brain tissue. nih.gov The most potent compound in this series, N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane, demonstrated a high affinity for these receptors. nih.gov
| Compound | Structure | Ki (nM) |
|---|---|---|
| 5a | N-(2-chloro-5-pyridylmethyl)-7-azabicyclo[2.2.1]heptane | 245 |
| 5b | N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane | 98 |
The constrained nature of the azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold makes it an effective component in the design of enzyme inhibitors.
Cathepsin C Inhibition: Derivatives of 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid have been identified as potent and selective inhibitors of Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI). google.comgoogle.com Cathepsin C is a lysosomal cysteine protease that plays a role in activating pro-inflammatory serine proteases. google.com Bicyclic compounds incorporating the azabicyclo[2.2.1]heptane scaffold have demonstrated potent inhibitory activity against Cathepsin C while showing high selectivity over other cathepsins, such as Cathepsin K. google.comgoogle.com These findings suggest their potential in addressing neutrophil-dominated inflammatory diseases. google.com
Specific Biological Activities of this compound and its Derivatives
Inhibitors of dipeptidyl peptidase-4 (DPP-4) are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. diabetes.org.ukdrugs.com They function by preventing the degradation of incretin (B1656795) hormones, which help regulate blood sugar levels. diabetes.org.uk
A novel class of potent DPP-4 inhibitors has been developed using a 2-azabicyclo[2.2.1]heptane scaffold. One such compound, named neogliptin, which contains a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety substituted with the bicyclic structure, has shown greater potency than the established DPP-4 inhibitors vildagliptin (B1682220) and sitagliptin. nih.gov Further modifications to the neogliptin structure have yielded even more potent inhibitors.
| Compound | DPP-4 IC50 (nM) |
|---|---|
| Neogliptin | 16.8 ± 2.2 |
| Sitagliptin | 19 |
| Vildagliptin | 62 |
The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of cell death and a promising target in cancer therapy. XIAP contains three baculovirus IAP repeat (BIR) domains, with the BIR2 and BIR3 domains being responsible for inhibiting caspases-3, -7, and -9. nih.gov The natural antagonist of XIAP is Smac/Diablo, whose N-terminal tetrapeptide (AVPI) binds to the BIR domains of XIAP, displacing the caspases. nih.gov
Researchers have developed new XIAP inhibitors by replacing the proline residue of the Smac-tetrapeptide AVPI with the proline mimetic exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. These novel peptidomimetics have demonstrated activity similar to the natural ligand, supporting the utility of this unnatural amino acid as a building block for developing new molecules that target the XIAP-BIR3 domain. nih.gov
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its direct inhibition is a key strategy for developing effective and safe anticoagulants. The active site of FXa is considered to have an intermediate level of flexibility compared to other proteases like thrombin and trypsin.
To match this, scaffolds with an intermediate level of flexibility have been explored. The (1R,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (ABH3CA) core, a bridged system, has been targeted for the design of direct FXa inhibitors. core.ac.uk This scaffold is intended to mimic the flexibility and structural importance of other successful core systems in FXa inhibitor design. core.ac.uk
Human Leukocyte Elastase Inhibition
While direct studies on this compound as a human leukocyte elastase (HLE) inhibitor are not prominently documented, research on structurally related azabicyclic compounds provides insights into their potential in this area. A series of potent and selective HLE inhibitors were developed by replacing the central proline residue in a peptide-like structure with non-natural amino acids, including (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, a close structural analog to the heptane (B126788) system. nih.gov These compounds demonstrated in vitro HLE inhibitory potency in the nanomolar range (10-100 nM). nih.gov
Furthermore, certain derivatives of these azabicyclo[2.2.2]octane compounds not only inhibited HLE but also possessed antioxidant properties, effectively preventing HLE-induced hemorrhage in animal models. nih.gov One particular compound showed exceptional stability and was able to prevent lung damage mediated by HLE when administered 72 hours prior to the enzymatic challenge. nih.gov Additionally, a patent for substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid amides as inhibitors of Cathepsin C notes that downstream proteases activated by Cathepsin C include neutrophil elastase. google.com
Orexin Receptor (OX1R, OX2R) Antagonism
Derivatives of azabicyclo[2.2.1]heptane have been systematically optimized to act as selective antagonists for the orexin-1 receptor (OX1R), which is implicated in conditions such as addiction, panic, and anxiety. nih.gov An initial compound, a dual orexin receptor antagonist (DORA), was modified to enhance its selectivity for OX1R. nih.gov
The resolution of a racemic mixture of one such derivative led to the identification of a potent OX1R antagonist with a tenfold selectivity over the orexin-2 receptor (OX2R). nih.gov Further structural modifications, including the substitution of a benzamide (B126) ring with fluorine, led to the discovery of compounds with an improved balance of properties. nih.gov One notable compound, JNJ-54717793, emerged from this research as a clinical development candidate. nih.gov The crystal structure of a related compound revealed a U-shaped conformation, which is consistent with other selective orexin receptor antagonists and dual orexin receptor antagonists. nih.gov
| Compound | Human OX1R Ki (nM) | Human OX2R Ki (nM) | Selectivity (OX2/OX1) |
|---|---|---|---|
| (±)-5 | 1.5 ± 0.2 | 3.1 ± 0.3 | 2 |
| (−)-6 | 1.2 ± 0.2 | 12 ± 2 | 10 |
| 19 | 0.6 ± 0.04 | 47 ± 10 | 78 |
| 23 (JNJ-54717793) | 0.5 ± 0.1 | 44 ± 6 | 88 |
Modulation of Neurotransmitter Systems and Receptors
The rigid structure of the azabicyclo[2.2.1]heptane core makes it a valuable scaffold for designing ligands that can interact with specific neurotransmitter receptors. ontosight.ai Derivatives of 7-azabicyclo[2.2.1]heptane have been developed as cholinergic receptor ligands, acting as either agonists or antagonists at nicotinic and muscarinic receptors. google.com These compounds have potential applications in treating a variety of cognitive, neurological, and mental disorders that are characterized by altered cholinergic function. google.com
The binding affinity of these compounds to nicotinic cholinergic receptors is often evaluated through their ability to compete with ligands like 3H-Cytisine, which has a high affinity for the α4β2 subtype, the predominant nicotinic receptor subtype in the rodent brain. google.com The constrained nature of the azabicyclo[2.2.1]heptane scaffold allows for the precise positioning of substituents to achieve desired interactions with these receptors.
Antimicrobial Properties of Bicyclic Compounds
While extensive research specifically on the antimicrobial properties of this compound is limited, studies on related bicyclic structures suggest potential in this area. For instance, a derivative incorporating a 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl) moiety into a 1,8-naphthyridine-3-carboxylic acid structure has demonstrated very good antibacterial activity. nih.gov This compound was particularly effective against multidrug-resistant strains of Streptococcus pneumoniae when compared to established antibiotics like ciprofloxacin (B1669076) and vancomycin. nih.gov
Additionally, broader explorations of azabicycloheptane derivatives have pointed towards their potential for antimicrobial effects. ontosight.ai While these findings are on related but distinct molecular structures, they highlight the potential of the azabicyclo[2.2.1]heptane scaffold as a component in the design of novel antimicrobial agents. Further investigation is needed to determine the specific antimicrobial activity of this compound itself.
Apoptosis Induction and Cell Cycle Arrest Mechanisms in Preliminary Studies
Preliminary research suggests that derivatives of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid may have the ability to induce apoptosis, or programmed cell death, in cancer cells. This is thought to occur through the inhibition of key signaling pathways that are essential for the survival and proliferation of these cells.
In a related context, the proline mimetic exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been incorporated into new inhibitors of the X-linked inhibitor of apoptosis protein (XIAP). researchgate.net These novel molecules, based on the SMAC-tetrapeptide AVPI, have shown activity comparable to the natural ligand peptide, indicating the utility of this azabicyclo[2.2.1]heptane derivative in probing the mechanisms of apoptosis. researchgate.net While these studies are preliminary, they point towards a potential role for derivatives of this compound in cancer research and therapy.
Structure-Activity Relationship (SAR) Investigations
The biological activity of this compound derivatives is intricately linked to their three-dimensional structure. The rigid bicyclic framework allows for a detailed exploration of how specific structural modifications impact pharmacological effects.
Stereochemical Influence on Biological Activity
The stereochemistry of the azabicyclo[2.2.1]heptane core is a critical determinant of its biological activity. vulcanchem.com The fixed spatial arrangement of substituents, dictated by the chiral centers within the bicyclic system, significantly influences how these molecules interact with their biological targets. google.com
In the context of orexin receptor antagonists, the resolution of a racemic mixture of an azabicyclo[2.2.1]heptane derivative demonstrated that one enantiomer possessed significantly higher potency and selectivity for the OX1R over the OX2R. nih.gov This underscores the importance of stereochemistry in achieving the desired pharmacological profile. Similarly, for cholinergic receptor ligands, the endo and exo orientations of substituents on the azabicyclo[2.2.1]heptane ring can result in different stereoisomers with distinct activities. google.com The defined three-dimensional structure of these compounds allows for highly specific "lock and key" interactions with enzymes and receptors.
Impact of Ring System Modifications and Substituents on Activity and Selectivity
The rigid, bicyclic structure of the azabicyclo[2.2.1]heptane system provides a fixed and predictable three-dimensional arrangement for substituents. This conformational constraint is highly advantageous in medicinal chemistry as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity. The impact of modifying this core structure and adding various substituents has been a key area of research in developing potent and selective therapeutic agents.
One of the fundamental aspects of the azabicyclo[2.2.1]heptane scaffold is its use as a constrained mimetic of other important nitrogen-containing heterocycles, such as proline. nih.gov The structural novelty of incorporating exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid as a proline mimetic has been successfully demonstrated in the development of new inhibitors for the X-linked inhibitor of apoptosis protein (XIAP). nih.gov These analogs showed similar activity to the natural peptide ligand, underscoring the effectiveness of this scaffold as a building block for targeting specific protein domains. nih.gov
Stereochemistry, particularly the exo- and endo- configuration at the 3-position, plays a crucial role in determining biological activity. nih.gov In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the presence of the chiral center at the C3 position results in two distinct isomeric structures. nih.gov The spatial orientation of the carboxylic acid or derived functional groups differs significantly between these isomers, influencing how the molecule interacts with the active site of the target enzyme. For instance, the synthesis of specific 3S- and 3R-exo- isomers was a critical step in creating potent DPP-4 inhibitors like Neogliptin. nih.gov
Modifications to the side chain attached to the core ring system have also been shown to significantly influence potency. In a series of prolyl endopeptidase (PEP) inhibitors, the replacement of a terminal phenyl ring on the side chain with a dicyclopropyl moiety led to derivatives with improved inhibitory potencies. acs.org This highlights that while the azabicyclo[2.2.1]heptane core provides the right orientation, fine-tuning the substituents is essential for optimizing target engagement.
The following table details the structure-activity relationship (SAR) for a series of PEP inhibitors where the central proline unit was replaced by an azabicyclo[2.2.1]heptane derivative and the side-chain was modified. acs.org
| Compound | Side Chain (R) | Target | IC₅₀ (nM) |
| 24 | 4-phenylbutanoyl | PEP | ~30 |
| 25 | 4-phenylbutanoyl | PEP | ~30 |
| 30 | Dicyclopropyl | PEP | 10-20 |
| 32 | Dicyclopropyl | PEP | 10-20 |
Furthermore, the nature of substituents directly attached to the bicyclic frame can impart high selectivity. For Cathepsin C inhibitors based on a 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid amide structure, various substituents on an attached benzyl (B1604629) group were explored. google.com It was surprisingly discovered that these bicyclic compounds possess not only potent Cathepsin C activity but also high selectivity against other Cathepsins, such as Cathepsin K. google.com This selectivity is a critical attribute for developing safer drugs with fewer off-target effects.
Identification of Key Pharmacophore Parameters
A pharmacophore model defines the essential spatial arrangement of functional groups necessary for biological activity. The rigid nature of the azabicyclo[2.2.1]heptane scaffold is instrumental in positioning these key features in a precise and favorable orientation for binding to a biological target.
For DPP-4 inhibitors, molecular modeling has been crucial in identifying the key pharmacophoric features. The inhibitor Neogliptin, which contains the 2-azabicyclo[2.2.1]heptane core, was specifically designed to have pharmacophore parameters similar to existing drugs like vildagliptin and sitagliptin. nih.gov Computational studies revealed that Neogliptin interacts with key residues in the DPP-4 active site, confirming that the bicyclic scaffold successfully mimics the orientation of functional groups found in other potent inhibitors. nih.gov
Computational docking studies have also been employed to understand the structure-activity relationships of XIAP inhibitors incorporating exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. nih.gov These studies help to rationalize the observed activity and support the use of this unnatural amino acid as a valuable building block for developing new molecules that can effectively target the XIAP-BIR3 domain. nih.gov
In a broader context of related bicyclic systems, quantitative structure-activity relationship (QSAR) studies have identified molecular electrostatic potential (MEP) as a key parameter for binding affinity. For a series of tropane (B1204802) analogs, which share a bicyclic amine core, a high correlation was found between binding data and the MEP minima near heteroatoms in the substituents. acs.org This suggests that electrostatic interactions are a critical component of the pharmacophore and contribute significantly to the binding potency of these compounds at their target, the dopamine (B1211576) transporter (DAT). acs.org This principle of electrostatic contribution is a key consideration when designing new ligands based on the azabicyclo[2.2.1]heptane framework.
The development of pharmacophore models for muscarinic agonists has also benefited from studying rigid structures. For agonists based on a 1-azabicyclo[2.2.1]heptane core, a pseudosite model was developed to explain ligand-receptor interactions. sci-hub.box This model identified key interaction points, such as a carboxylic acid acceptor group that could match an aspartate residue (Asp105) and hydroxyl donor groups that could interact with threonine (Thr192) or tyrosine (Tyr381) in the muscarinic M1 receptor. sci-hub.box Such models are invaluable for interpreting SAR and guiding the design of new, more potent, and selective agonists. sci-hub.box
Computational and Theoretical Studies
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins. For derivatives of azabicyclo[2.2.1]heptane-3-carboxylic acid, these methods have been pivotal in designing potent enzyme inhibitors.
One significant application has been in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Molecular modeling was employed to design compounds containing the 2-azabicyclo[2.2.1]heptane moiety. nih.gov Docking studies predicted that these compounds would bind effectively to the DPP-4 active site. For example, a derivative named neogliptin was shown to interact with key residues in the DPP-4 active site, exhibiting greater potency than existing drugs like vildagliptin (B1682220) and sitagliptin. nih.gov
The active site of DPP-4 is characterized by several subsites (S1, S2, S'1, S'2). nih.gov Docking simulations revealed that the azabicyclo[2.2.1]heptane scaffold, when appropriately substituted, could orient functional groups to form crucial interactions within these pockets. Key interactions often involve the catalytic triad (B1167595) (S630, D708, H740) and other important residues such as R125, E205, E206, and F357. nih.gov
Similarly, docking studies have been used to screen azabicyclo[2.2.1]heptane derivatives against other targets, including kinase enzymes for antitumor testing and prolyl endopeptidase (PEP), which is implicated in neurological processes. In the case of PEP inhibitors, the azabicyclo[2.2.1]heptane core serves as a rigid replacement for the natural proline residue, leading to potent inhibition. acs.org
| Target Protein | Therapeutic Area | Key Interacting Residues (from docking studies) | Scaffold Role |
|---|---|---|---|
| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | S630, D708, H740 (Catalytic Triad), R125, E205, E206, F357 nih.gov | Provides rigid core for orienting substituents into active site pockets. nih.gov |
| Prolyl Endopeptidase (PEP) | Neurological Disorders | Not specified | Acts as a constrained proline mimic. acs.org |
| Dopamine (B1211576) Transporter (DAT) | Substance Abuse / CNS Disorders | Not specified | Provides a rigid topology for probing cocaine binding site. researchgate.net |
| Cathepsin C | Inflammatory Diseases | Not specified | Identified as an inhibitor scaffold. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. This method is essential for predicting the activity of new derivatives and guiding the design of more potent molecules.
For azabicyclo[2.2.1]heptane derivatives, QSAR studies have been instrumental in understanding how specific structural modifications influence their interaction with biological targets. For instance, in the development of ligands for the dopamine transporter (DAT), QSAR models have helped to elaborate the features of the cocaine binding site pharmacophore. researchgate.net These models suggest that properties like the distribution (pi) of the compounds are important factors for activity.
The process involves generating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of known active compounds and then using statistical methods to build a mathematical model. This model can then be used to predict the activity of untested compounds. nih.gov For azabicyclo[2.2.1]heptane-based DPP-4 inhibitors, structure-activity relationship (SAR) models were created to identify new potent candidates. nih.gov These studies help quantify the extent to which the size, shape, and electronic properties of substituents contribute to receptor affinity and selectivity.
Density Functional Theory (DFT) and Ab Initio Calculations for Mechanistic Understanding
Density Functional Theory (DFT) and ab initio calculations are quantum mechanical methods that provide deep insights into the electronic structure, stability, and reactivity of molecules. These techniques have been applied to the azabicyclo[2.2.1]heptane system to understand reaction mechanisms and conformational properties at a fundamental level. u-tokyo.ac.jp
Ab initio calculations have been used to investigate the nitrogen inversion barrier in 2-methyl-2-azabicyclo[2.2.1]heptane, revealing that both angle strain and torsional strain are significant factors in determining the energy barrier. DFT calculations have been employed to study the stereochemical outcomes of reactions involving the azabicyclo[2.2.1]heptane skeleton. For example, these calculations can explain the stereoselectivity of palladium-catalyzed reactions used to synthesize derivatives of this scaffold.
Furthermore, DFT and ab initio methods have been used to study the base-catalyzed hydrolysis of amides based on the 7-azabicyclo[2.2.1]heptane scaffold. mdpi.com These studies helped to explain the unexpected resistance of these non-planar amides to hydrolysis, with the calculated Gibbs free energies aligning with experimental findings. mdpi.com Computational studies have also been used to understand the mechanisms and stereochemical outcomes of radical reactions used in the synthesis of these compounds.
Computational Conformational Analysis
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional conformation. The rigid, strained bicyclic system significantly limits the conformational freedom of the molecule. Computational methods are used to explore the preferred conformations and understand the structural basis for their biological function.
Computational studies have shown that the 7-azabicyclo[2.2.1]heptane framework can induce non-planar geometries in attached amide groups, a feature that has been exploited in the design of unique molecular structures. u-tokyo.ac.jp For instance, oligomers of bicyclic β-amino acids derived from this scaffold have been shown to form robust helical structures, a property investigated through both computational and experimental (e.g., NMR, CD spectroscopy) methods. acs.org
Spectroscopic and simulation studies have indicated that incorporating a C-terminal 7-azabicyclo[2.2.1]heptane amine can stabilize a β-strand-like extended conformation in an adjacent α-amino acid. researchgate.net This conformational control is crucial for designing peptidomimetics with specific secondary structures. Theoretical analysis has also been used to investigate the unusually high pyramidal geometry of the bicyclic amide nitrogen in certain complex derivatives. upc.edu
In Silico Prediction of Biological Activities and Mechanisms of Action
In silico methods provide a rapid and cost-effective way to predict the biological activities and drug-like properties of novel compounds at the early stages of drug discovery. For derivatives of azabicyclo[2.2.1]heptane, these computational tools are used to prioritize compounds for synthesis and further biological testing.
Molecular modeling has been used to predict the DPP-4 inhibition activity of newly designed compounds based on the 2-azabicyclo[2.2.1]heptane scaffold. nih.gov These predictions guided the synthesis of neogliptin, which was subsequently confirmed to be a potent inhibitor. nih.gov Beyond predicting potency, in silico tools are also used to assess ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, studies on related bicyclo[2.2.1]heptane derivatives have used online tools to predict physicochemical properties, oral bioavailability, and blood-brain barrier permeation.
These predictive studies are not limited to enzyme inhibition. Research into derivatives of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid suggests they may induce apoptosis in cancer cells, a potential mechanism of action that can be explored and refined through in silico modeling of interactions with key proteins in cell signaling pathways.
Insights into Protein-Ligand Binding Modes and Spatial Orientation
A detailed understanding of how a ligand binds to its target protein is crucial for rational drug design. The fixed and predictable three-dimensional arrangement of substituents on the azabicyclo[2.2.1]heptane scaffold allows for a precise analysis of protein-ligand binding modes and the spatial orientation of key pharmacophoric groups.
In the case of DPP-4 inhibitors, analysis of the binding mode of neogliptin revealed specific interactions within the enzyme's active site. The bicyclic moiety orients the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid side chain to interact with various subsites of the enzyme. nih.gov The spatial orientation allows for hydrogen bonds and hydrophobic interactions that are critical for high-affinity binding. nih.gov
Applications in Medicinal Chemistry Research
Versatile Building Blocks for Complex Molecular Architectures
The 2-azabicyclo[2.2.1]heptane framework serves as a versatile building block in synthetic organic chemistry for the creation of complex molecules, particularly in the development of pharmaceuticals. chemimpex.comnih.gov Its structure is a rigid analog of other significant nitrogen-containing heterocycles like proline and piperidine, making it a privileged scaffold in drug discovery. The presence of a nitrogen atom within the bicyclic system offers a site for diverse functionalization, allowing chemists to synthesize a wide array of derivatives. chemimpex.com This adaptability enables its use in the preparation of various peptide derivatives and other nitrogen-containing heterocycles crucial for discovering and developing new therapeutic agents. chemimpex.com The stereoselective synthesis of these scaffolds, often through methods like the aza-Diels-Alder reaction, allows for the production of enantiomerically pure forms, which is critical for pharmaceutical applications.
Development of Proline Analogues and Conformationally Constrained Peptidomimetics
Proline's unique cyclic structure imparts significant conformational effects on peptides. uni-regensburg.de Azabicyclo[2.2.1]heptane-3-carboxylic acid is widely used to create conformationally restricted analogues of proline. uni-regensburg.denih.gov By incorporating this rigid bicyclic system, which can be seen as a 2,4-bridged proline analogue, chemists can introduce significant structural constraints into a peptide backbone. nih.govresearchgate.net
These constraints are valuable in the field of peptidomimetics, where the goal is to design molecules that mimic the structure and function of natural peptides but with improved properties. uni-regensburg.deacs.org The rigidity conferred by the azabicyclo[2.2.1]heptane scaffold can enhance a peptide's stability against enzymatic degradation and improve its selectivity for specific receptors, which are crucial attributes for effective therapeutic compounds. uni-regensburg.de For example, the 7-azabicyclo[2.2.1]heptane skeleton has been incorporated into various peptides to study its biological and conformational properties. nih.gov
Design of Novel Therapeutic Agents Targeting Specific Disease Pathways
The unique three-dimensional structure of the azabicyclo[2.2.1]heptane core allows for the precise orientation of pharmacophoric groups, leading to its incorporation into a wide range of biologically active molecules targeting specific diseases.
Derivatives of the azabicyclo[2.2.1]heptane scaffold have been investigated for their potential in treating central nervous system (CNS) disorders. chemimpex.com The 7-azabicyclo[2.2.1]heptane system, for instance, is considered relevant for targeting the sigma-2 (s2) receptor, which is implicated in various CNS conditions. bohrium.com Furthermore, these compounds have been synthesized and evaluated as potential ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are therapeutic targets for cognitive deficits associated with schizophrenia and other neurological diseases. researchgate.netresearchgate.net The rigid framework is also a key component in the synthesis of epibatidine (B1211577) analogues, compounds known for their potent analgesic properties and significant pharmacological profiles. capes.gov.br
A significant application of the 2-azabicyclo[2.2.1]heptane scaffold is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes mellitus (T2DM). nih.gov DPP-4 inhibitors, also known as gliptins, work by preventing the degradation of incretin (B1656795) hormones, which stimulate insulin (B600854) synthesis and suppress glucagon (B607659) secretion. nih.gov
Researchers have designed and synthesized potent DPP-4 inhibitors by incorporating the 2-azabicyclo[2.2.1]heptane moiety. nih.gov One such compound, Neogliptin, demonstrated higher potency than the established drugs vildagliptin (B1682220) and sitagliptin. nih.gov This research highlights the scaffold's potential for creating novel, effective, and safe anticoagulants and antidiabetic agents. nih.govchemicalbook.com
| Compound | Core Scaffold Component | IC50 (nM) |
|---|---|---|
| Neogliptin (Compound 12a) | 2-Azabicyclo[2.2.1]heptane | 16.8 ± 2.2 |
| Vildagliptin | Pyrrolidine | Higher than Neogliptin |
| Sitagliptin | Piperazine | Higher than Neogliptin |
Data sourced from research on novel 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors. nih.gov
In neuropharmacology, the azabicyclo[2.2.1]heptane framework is instrumental in advancing research into treatments for neurodegenerative diseases. Derivatives have been specifically investigated as ligands for nicotinic acetylcholine (nAChR) receptors, which play a role in such conditions. The scaffold's constrained nature is also utilized in the synthesis of glycine (B1666218) transporter (GlyT1) inhibitors. researchgate.net By inhibiting GlyT1, the synaptic levels of glycine increase, which potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a promising therapeutic strategy for addressing symptoms of schizophrenia. researchgate.net
Role in Chiral Catalysis and Asymmetric Synthesis of Enantiopure Compounds
The inherent chirality and rigidity of this compound make it a valuable tool in asymmetric synthesis and chiral catalysis. chemimpex.com It is used to produce enantiomerically pure compounds, which is essential in the pharmaceutical industry where often only one enantiomer of a drug is active and the other may be inactive or even harmful. chemimpex.com
Derivatives of this scaffold have been employed as chiral ligands in asymmetric catalysis and as organocatalysts in stereoselective reactions. uni-regensburg.declockss.org For example, catalysts based on the 2-azabicyclo[2.2.1]heptane backbone have been designed and tested in stereoselective aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov The defined three-dimensional structure of the bicyclic system helps to control the stereochemical outcome of these reactions, leading to the desired enantiopure products. nih.govpwr.edu.pl
Utility as Chemical Probes in Biochemical and Receptor Interaction Studies
The rigid conformational structure of the azabicyclo[2.2.1]heptane framework makes it an exceptionally valuable scaffold in the development of chemical probes. This inherent rigidity provides a fixed and predictable three-dimensional arrangement of substituents, which is highly advantageous for probing the binding sites of biological receptors and enzymes. vulcanchem.com By reducing the entropic penalty upon binding, derivatives of this compound can achieve high affinity and selectivity for their targets, making them ideal candidates for designing sophisticated molecular tools for biochemical and pharmacological research.
The primary application of these compounds as chemical probes lies in their modification to include reporter groups, such as radioisotopes or fluorescent tags. These tagged molecules allow for the visualization, quantification, and characterization of their biological targets in complex environments, including in living organisms.
Radiolabeled Probes for In Vivo Imaging
A significant area of research has focused on incorporating positron-emitting isotopes, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), into azabicyclo[2.2.1]heptane derivatives. nih.gov These radiolabeled compounds serve as ligands for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used to visualize and measure the density and distribution of specific receptors in the brain and other organs. nih.gov
One of the most prominent examples is the development of probes for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. Researchers have synthesized a series of 7-azabicyclo[2.2.1]heptane derivatives with high binding affinity for nAChRs. nih.gov The enantiomers of these compounds were resolved, and it was found that the (-)-enantiomers displayed substantially greater in vitro binding affinity than the corresponding (+)-enantiomers. nih.gov
Select compounds with picomolar affinity were then radiolabeled. For instance, (-)-7-methyl-2-exo-[3'-(2-[¹⁸F]fluoropyridin-5-yl))-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane was identified as a practical PET radioligand. nih.gov In vivo studies in baboons demonstrated its utility for imaging extrathalamic nAChRs, showcasing the potential for similar probes in human studies to investigate receptor changes in disease states. nih.gov
Table 1: Research Findings on Azabicyclo[2.2.1]heptane-based PET Ligands for nAChRs
| Compound Derivative | Isotope Label | Target Receptor | Key Finding |
|---|---|---|---|
| Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane | ¹¹C, ¹⁸F | Nicotinic Acetylcholine Receptors (nAChRs) | (-)-enantiomers showed significantly higher binding affinity; successful use in PET imaging of nAChRs in non-human primates. nih.gov |
| (-)-7-methyl-2-exo-[3'-(2-[¹⁸F]fluoropyridin-5-yl))-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane | ¹⁸F | Extrathalamic nAChRs | Exhibited good properties as a practical PET radioligand, holding promise for human studies. nih.gov |
Probes for Receptor Binding and Biochemical Assays
Beyond in vivo imaging, derivatives of this compound are crucial tools for in vitro receptor interaction studies. The defined stereochemistry and conformational constraints of the bicyclic core allow for the precise probing of receptor binding sites. These compounds are used in competitive binding assays to determine the affinity of other unlabelled ligands and to characterize the pharmacology of a receptor.
For example, the design of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) utilizes the azabicyclo[2.2.1]heptane scaffold to achieve potent and selective interactions. nih.gov Molecular modeling and structure-activity relationship (SAR) studies of these compounds help to elucidate the specific amino acid residues within the enzyme's active site that are critical for ligand binding. nih.gov This detailed understanding of molecular interactions is fundamental to modern drug design and biochemical pathway analysis. nih.govontosight.ai
Furthermore, the potential exists to create fluorescently labeled versions of these compounds. ambeed.com Such fluorescent probes would be invaluable for a range of biochemical applications, including fluorescence microscopy and high-throughput screening assays, to study receptor localization and function at a cellular level.
Q & A
Q. What are the common synthetic routes for Azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives, and how are stereochemical outcomes controlled?
Methodological Answer: The synthesis typically involves cyclization of chiral precursors under acidic or basic conditions. A key step is the reduction of ketones to secondary alcohols using sodium borohydride (NaBH₄) in ethanol at 0°C, achieving 83.9% yield with high stereoselectivity . For example:
| Reaction Step | Reagents/Conditions | Product | Yield | Characterization Data |
|---|---|---|---|---|
| Ketone → Alcohol | NaBH₄, EtOH, 0°C, 30 min | (1R,3S,4S,5S)-5-Hydroxy-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 83.9% | ¹H NMR (CDCl₃): δ 5.29–5.08 (m, 1H), 4.32 (d, 1H), 2.97 (s, 1H) |
| Deprotection of the Boc group under HCl yields the free amine quantitatively, critical for further functionalization in drug discovery . |
Q. How does the rigid bicyclic structure influence biological activity and target binding?
Methodological Answer: The bicyclic framework enforces conformational rigidity, enabling precise interactions with molecular targets like enzymes or receptors. For instance, the (1R,3S,4S)-stereoisomer binds selectively to neurotransmitter receptors, modulating central nervous system (CNS) activity . Structure-activity relationship (SAR) studies highlight that modifications to the carboxylic acid group or nitrogen position alter binding affinity by up to 10-fold, as seen in tropane alkaloid analogs .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound derivatives?
Methodological Answer: Chiral resolution techniques, such as enzymatic kinetic resolution or chiral chromatography, are employed. For example, enzymatic hydrolysis of racemic mixtures using lipases achieves >95% enantiomeric excess (ee) for the (1R,3S,4S)-isomer . Industrial-scale synthesis often combines chiral auxiliaries (e.g., tert-butoxycarbonyl, Boc) with crystallization to isolate enantiopure products .
Q. How do contradictory yield data in scaled-up syntheses arise, and how are they addressed?
Methodological Answer: Discrepancies in yields (e.g., 70–90% in cyclization steps) often stem from solvent purity, temperature gradients, or mixing efficiency. For instance, transitioning from batch to continuous flow reactors improves consistency by maintaining precise reaction conditions (e.g., 25°C ± 1°C) and reducing side reactions . Industrial protocols optimize purification via high-performance liquid chromatography (HPLC) or recrystallization to achieve >97% purity .
Q. What recent therapeutic applications leverage this scaffold’s unique properties?
Methodological Answer: The compound serves as a core structure in dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes therapy. In one study, (3S)-exo-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid was synthesized (61% yield) and conjugated to pharmacophores, achieving IC₅₀ values of 12 nM against DPP-4 . Neuropharmacology research also explores its derivatives for modulating GABA receptors, with in vitro assays showing 50% inhibition at 10 µM .
Data Contradictions and Resolution
- Stereoselectivity in Reduction Steps: While NaBH₄ typically preserves stereochemistry, conflicting reports on diastereomer ratios (e.g., 4:1 vs. 3:1) may arise from solvent polarity or reaction time variations. Systematic optimization using polar aprotic solvents (e.g., THF) can enhance selectivity .
- Biological Activity Variability: Discrepancies in receptor binding assays (e.g., ±20% efficacy) are attributed to differences in cell lines or assay protocols. Standardizing protocols (e.g., HEK293 cells for CNS targets) mitigates this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
